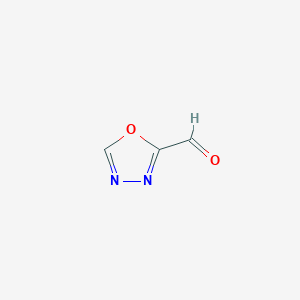
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester
Descripción general
Descripción
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester, also known as ethyl 3-oxo-3-(3-pyrrolyl) propionate, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a derivative of pyrrole, which is a heterocyclic organic compound that is widely found in nature.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester ester is not well understood. However, it is believed that this compound acts as a modulator of various biochemical pathways in the body. It has been shown to interact with various enzymes and receptors in the body, which can lead to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester ester has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells from damage caused by oxidative stress. It has also been shown to have neuroprotective effects, which can help to prevent or reduce the severity of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester ester in lab experiments is its unique chemical properties. This compound can be easily synthesized and modified, which makes it a useful tool for studying various biochemical pathways in the body. However, one of the main limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the use of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester ester in scientific research. One potential direction is the development of new pyrrole derivatives that have potential applications in the field of medicinal chemistry. Another potential direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications. Finally, the use of this compound in the development of new drugs for the treatment of various diseases is an area of active research.
Aplicaciones Científicas De Investigación
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester ester has been widely used in scientific research due to its unique chemical properties. This compound has been used as a starting material for the synthesis of various pyrrole derivatives that have potential applications in the field of medicinal chemistry. It has also been used as a building block for the synthesis of various natural products.
Propiedades
IUPAC Name |
ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)5-8(11)7-3-4-10-6-7/h3-4,6,10H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALHBUUHLAEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CNC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester | |
CAS RN |
887411-89-4 | |
| Record name | Ethyl β-oxo-1H-pyrrole-3-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887411-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)



![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)





![2-Thiazolecarboxylic acid, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3195145.png)

